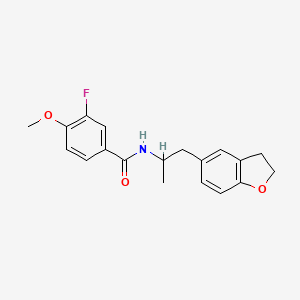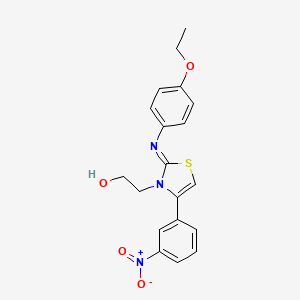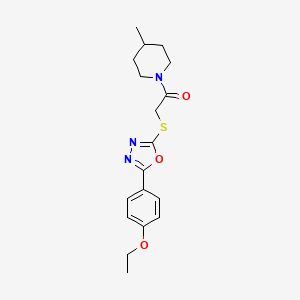![molecular formula C11H19NO3S B2366004 1-[4-Methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one CAS No. 2361641-32-7](/img/structure/B2366004.png)
1-[4-Methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-Methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one, also known as MDPV, is a psychoactive drug that belongs to the cathinone class. It is a synthetic stimulant that has been used as a recreational drug due to its euphoric effects. However, MDPV has also been studied for its potential therapeutic applications, particularly in the field of neuroscience.
Wirkmechanismus
1-[4-Methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one acts by blocking the reuptake of dopamine, norepinephrine, and serotonin, which leads to an increase in their levels in the brain. This results in a euphoric and stimulating effect, which is why 1-[4-Methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one is often used as a recreational drug. However, this mechanism of action also makes 1-[4-Methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one a potential candidate for the treatment of psychiatric disorders, as it can modulate the levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
1-[4-Methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one has been shown to have a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes a release of dopamine, which is associated with feelings of pleasure and reward. However, prolonged use of 1-[4-Methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one can lead to tolerance, dependence, and withdrawal symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-Methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one has several advantages for use in laboratory experiments, including its potency and selectivity for dopamine, norepinephrine, and serotonin reuptake inhibition. However, its recreational use and potential for abuse make it difficult to obtain and control for experimental purposes. Additionally, the lack of long-term studies on the effects of 1-[4-Methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one on the brain and body make it difficult to fully understand its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 1-[4-Methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one, including further studies on its potential therapeutic applications in the treatment of psychiatric disorders. This could involve the development of new drugs that are based on the structure of 1-[4-Methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one, but with improved selectivity and reduced potential for abuse. Additionally, more research is needed to understand the long-term effects of 1-[4-Methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one on the brain and body, as well as its potential for addiction and dependence.
Synthesemethoden
1-[4-Methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one is synthesized through a multi-step process that involves the reaction of piperidine with 4-methylpropiophenone, followed by the addition of methylsulfonylmethane and acetic anhydride. The resulting product is then purified through recrystallization to obtain pure 1-[4-Methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one.
Wissenschaftliche Forschungsanwendungen
1-[4-Methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one has been studied extensively for its potential therapeutic applications in the field of neuroscience. It has been shown to act as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play important roles in mood regulation, reward processing, and cognitive function. This makes 1-[4-Methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one a potential candidate for the treatment of various psychiatric disorders, such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
IUPAC Name |
1-[4-methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3S/c1-4-10(13)12-7-5-11(2,6-8-12)9-16(3,14)15/h4H,1,5-9H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACDLEYCENPQLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)C=C)CS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2365922.png)
![Tert-butyl 4-[4-(methoxymethyl)triazol-1-yl]piperidine-1-carboxylate](/img/structure/B2365926.png)
![4-acetyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2365929.png)




![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-nitrocyclopropane-1-carboxamide](/img/structure/B2365937.png)



![{4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol](/img/structure/B2365942.png)
![4-methoxy-N-(2-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2365944.png)